5,7-Diphenylpyrrolo(2,3-d)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines, which are notable for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique bicyclic structure that integrates both pyrrole and pyrimidine moieties, making it of interest in various scientific fields.
The compound can be synthesized through several methods, often involving the reaction of substituted pyrroles with pyrimidine derivatives. Recent studies have focused on the synthesis and characterization of related compounds, highlighting the synthetic versatility and biological potential of this class of molecules .
5,7-Diphenylpyrrolo(2,3-d)pyrimidin-4-amine is classified as a nitrogen-containing heterocyclic compound. Its structure includes multiple aromatic rings and amine functionalities, which contribute to its chemical reactivity and biological properties.
The synthesis of 5,7-diphenylpyrrolo(2,3-d)pyrimidin-4-amine typically involves multi-step reactions. One common approach includes the use of 2-amino-1,5-diphenyl-1H-pyrrole derivatives as starting materials. These are subjected to cyclization reactions with various carbonyl compounds or halogenated reagents under acidic or basic conditions .
For example, one method involves refluxing a mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl-4-aminobenzoate in ethanol to yield the desired amine product. The reaction is monitored using thin-layer chromatography to ensure completion before purification .
The molecular formula for this compound is , indicating it contains 19 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms. The molecular weight is approximately 312.36 g/mol.
5,7-Diphenylpyrrolo(2,3-d)pyrimidin-4-amine can participate in various chemical reactions typical of amines and heterocycles. These include nucleophilic substitutions, electrophilic aromatic substitutions, and cyclization reactions.
For instance, the compound can react with aldehydes to form imines or can undergo acylation reactions to yield amides. The presence of multiple reactive sites allows for further functionalization, making it a versatile intermediate in organic synthesis .
The mechanism of action for compounds like 5,7-diphenylpyrrolo(2,3-d)pyrimidin-4-amine often involves interactions with biological targets such as enzymes or receptors. For example, these compounds may inhibit specific kinases or act as antagonists at certain receptors due to their structural similarity to natural substrates.
Studies have shown that related pyrrolo[2,3-d]pyrimidines exhibit anticancer activity by inducing apoptosis in cancer cells through various pathways . The specific binding interactions often involve hydrogen bonding and π-stacking due to the aromatic nature of the compound.
5,7-Diphenylpyrrolo(2,3-d)pyrimidin-4-amine is typically a solid at room temperature with a melting point that can vary based on purity and specific substituents. Its solubility in organic solvents such as dimethyl sulfoxide suggests moderate polarity.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile includes typical behaviors expected from aromatic amines .
Due to its structural characteristics and biological activity, 5,7-diphenylpyrrolo(2,3-d)pyrimidin-4-amine has potential applications in medicinal chemistry as an anticancer agent or as a lead compound for drug development targeting various diseases . Research continues to explore its efficacy against different cancer cell lines and its mechanism of action within cellular systems.
The pyrrolo[2,3-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its unique bioisosteric properties and versatile kinase-targeting capabilities. This bicyclic framework comprises a fused pyrrole and pyrimidine ring, structurally analogous to purine nucleobases, enabling competitive binding at the adenosine triphosphate (ATP) sites of kinase domains. The nitrogen-rich core (four nitrogen atoms) provides multiple hydrogen-bonding sites, facilitating high-affinity interactions with conserved residues in the kinase hinge region. For example, the N1 and N8 positions mimic the hydrogen-bonding pattern of adenine, while the C2 position serves as a modifiable attachment point for diverse pharmacophoric groups [4] [6].
This scaffold's planar rigidity enhances selectivity by enforcing precise spatial orientation of substituents within hydrophobic pockets adjacent to the ATP-binding cleft. Approximately 10% of FDA-approved kinase inhibitors incorporate pyrrolo[2,3-d]pyrimidine or related 7-deazapurine motifs, underscoring their therapeutic significance [4]. Recent structural analyses reveal that derivatives inhibit >60 human kinases across receptor tyrosine kinases (RTKs), non-receptor tyrosine kinases (NRTKs), and serine/threonine kinases, with applications spanning oncology, immunology, and inflammation [4] [6].
Table 1: Kinase Targets Modulated by Pyrrolo[2,3-d]pyrimidine Derivatives
| Kinase Class | Molecular Targets | Therapeutic Areas |
|---|---|---|
| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR2, FGFR, PDGFR | Non-small cell lung cancer, colorectal cancer |
| Non-Receptor Tyrosine Kinases (NRTKs) | c-Src, JAK3, FAK, SYK | Autoimmune disorders, hematological malignancies |
| Serine/Threonine Kinases | CDK2, CDK4/6, TBK1, Akt | Breast cancer, pancreatic cancer, viral infections |
The introduction of an amino group at the C4 position transforms the pyrrolo[2,3-d]pyrimidine core into a "privileged pharmacophore" with enhanced kinase-binding capabilities. This 4-amino modification establishes critical hydrogen bonds with kinase hinge residues, such as Glu694 in JAK3 or Met793 in EGFR, while the electron-rich amine nitrogen augments π-stacking interactions with hydrophobic gatekeeper residues [2] [4]. Early derivatives like CGP 62464 exhibited c-Src inhibition (half-maximal inhibitory concentration = 0.1 μM), demonstrating 5-fold greater potency than precursor compounds and validating the pharmacophore's utility [1].
Contemporary drug design leverages this scaffold for targeted selectivity. For JAK3 inhibition, irreversible covalent inhibitors (e.g., compound 9a) exploit Cys909 residue engagement, achieving 0.29 nM enzymatic potency and >3,300-fold selectivity over other Janus kinases [2]. Similarly, halogenated derivatives (e.g., 5k) incorporate strategic fluorine or chlorine atoms to enhance cellular permeability and multi-kinase inhibition (EGFR, half-maximal inhibitory concentration = 40 nM; VEGFR2, half-maximal inhibitory concentration = 204 nM) [6]. Computational approaches like SyntaLinker—a deep generative model—now enable de novo design of optimized derivatives, accelerating the discovery of novel TBK1 inhibitors with nanomolar biochemical potency [7].
Table 2: Evolution of Key 4-Aminopyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Structural Features | Primary Targets (half-maximal inhibitory concentration) | Therapeutic Application |
|---|---|---|---|
| CGP 62464 | Unsubstituted 4-amino group | c-Src (0.1 μM) | Osteoporosis, tumor-induced hypercalcemia |
| 9a | Electrophilic acrylamide | JAK3 (0.29 nM) | Rheumatoid arthritis |
| 5k | p-Fluorobenzylidene hydrazide | EGFR (40 nM), VEGFR2 (204 nM) | Multi-targeted oncology |
| 7l | Diphenylthiazole-carboxamide | TBK1 (22.4 nM) | KRAS-mutant cancers |
The strategic incorporation of phenyl rings at the C5 and C7 positions of 4-aminopyrrolo[2,3-d]pyrimidine confers exceptional kinase inhibitory potency and selectivity. Biochemical analyses reveal that the 5,7-diphenyl configuration sterically complements the "selectivity pocket" adjacent to the ATP-binding site in kinases like c-Src. Specifically, the C7 phenyl occupies a hydrophobic cleft formed by Leu273, Val281, and Ala403, while the C5 phenyl extends toward solvent-exposed regions, minimizing off-target interactions [1] [4].
Structure-activity relationship studies demonstrate that polar substitutions on the C7 phenyl ring dramatically enhance cellular potency. For instance, incorporating meta-hydroxy or para-amino groups increases c-Src inhibition >20-fold compared to unsubstituted analogs by forming hydrogen bonds with Thr338 or Lys295 residues [1]. Ethylamine-linked benzenesulfonamide derivatives (e.g., 4-[2-({5,7-Diphenylpyrrolo[2,3-d]pyrimidin-4-yl}amino)ethyl]benzenesulfonamide) leverage terminal sulfonamide groups to improve aqueous solubility while maintaining nanomolar affinity for tyrosine kinases [8]. The diphenyl arrangement also suppresses off-target activity; derivatives exhibit >150-fold selectivity against kinases with non-conserved cysteine residues (e.g., those homologous to Cys909 in JAK3) due to steric exclusion from smaller active sites [2] [6].
Table 3: Structural and Functional Impact of 5,7-Diphenyl Substitutions
| Position | Key Interactions | Functional Outcomes | Example Derivatives |
|---|---|---|---|
| C7 Phenyl | Hydrophobic burial in selectivity pocket; hydrogen bonding via polar substituents | Enhanced enzymatic potency; cellular activity | N-(4-methoxybenzyl)-5,7-diphenyl derivatives [3] |
| C5 Phenyl | Solvent exposure; steric occlusion of non-target kinases | Improved kinase selectivity; reduced off-target effects | 4-[2-({5,7-Diphenylpyrrolo[2,3-d]pyrimidin-4-yl}amino)ethyl]benzenesulfonamide [8] |
| C4 Amino Linker | Hydrogen bonding with hinge residues; side-chain optimization | Tunable pharmacokinetics; multi-kinase inhibition | 2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol [10] |
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8